2-cyclopentyl-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
2-cyclopentyl-N-[2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N6OS/c1-27-19-22-17(24-9-4-5-10-24)15-13-21-25(18(15)23-19)11-8-20-16(26)12-14-6-2-3-7-14/h13-14H,2-12H2,1H3,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRFEFROKOYWAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2CCNC(=O)CC3CCCC3)C(=N1)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-cyclopentyl-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a cyclopentyl group, a pyrrolidine moiety, and a pyrazolo[3,4-d]pyrimidine core. Its molecular formula is C₁₈H₂₄N₄OS, with a molecular weight of approximately 364.48 g/mol. The presence of the methylthio group enhances its lipophilicity, potentially influencing its bioavailability.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, particularly kinases involved in various signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain receptor tyrosine kinases (RTKs), which play crucial roles in cell proliferation and survival.
Table 1: Key Biological Targets and Activities
| Target Kinase | Inhibition Type | IC50 Value (nM) | Reference |
|---|---|---|---|
| JNK3 | Competitive | 2.69 | |
| Mer | Potent Inhibitor | 1.1 | |
| EGFR | Moderate | Sub-micromolar |
Pharmacological Profile
In vitro Studies: The compound has demonstrated significant inhibitory activity against various cancer cell lines. For instance, it showed potent inhibition of Mer kinase, which is implicated in oncogenesis in multiple cancers including leukemia and lung cancer. The inhibition led to reduced colony formation in soft agar assays, indicating its potential as an anti-cancer agent.
In vivo Studies: Animal models have been utilized to evaluate the pharmacokinetics and therapeutic efficacy of this compound. Preliminary results indicate favorable absorption and distribution characteristics, with promising therapeutic effects observed in tumor-bearing mice.
Case Studies
- Mer Kinase Inhibition:
- JNK Pathway Modulation:
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Systems
The target compound’s pyrazolo[3,4-d]pyrimidine core differs significantly from analogs in the cited patents, which utilize pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine (a tricyclic system) .
| Compound | Core Structure | Key Features |
|---|---|---|
| Target Compound | Pyrazolo[3,4-d]pyrimidine | Bicyclic, smaller, fewer N-atoms |
| Patent Compounds (e.g., EP 2022) | Pyrrolo-triazolo-pyrazine | Tricyclic, larger, more rigid |
Implications :
Substituent Analysis
Position 6 (Target) vs. Position 6 (Patent Compounds)
- Target : Methylthio (-SMe) – moderate electron-withdrawing effect, smaller steric profile.
- Patent : Tosyl (-SO₂Tol) – strongly electron-withdrawing, bulky .
Position 4 (Target) vs. Position 1 (Patent Compounds)
- Target: Pyrrolidin-1-yl – hydrogen-bond donor/acceptor, improves solubility.
- Patent : Triazole ring – aromatic, planar, may enhance π-π stacking .
Side Chain Variations
| Compound | Side Chain Structure | Key Differences |
|---|---|---|
| Target Compound | Cyclopentyl acetamide (ethyl-linked) | Lipophilic, flexible conformation |
| Patent Compound 1 (EP 2022) | Cyclopropylmethyl acetamide | Smaller ring, higher strain |
| Patent Compound 2 (EP 2022) | 2-Methyl-propan-2-ol | Polar hydroxyl group, reduced logP |
Implications :
Key Differences :
Hypothetical Pharmacological Profiles
While direct activity data are unavailable, structural features suggest:
- Target Compound: Potential for enhanced kinase selectivity due to the compact core and balanced lipophilicity.
- Patent Compounds : Broader target engagement (e.g., JAK/STAT kinases) attributed to the tricyclic core and tosyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
